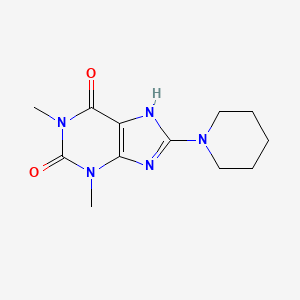

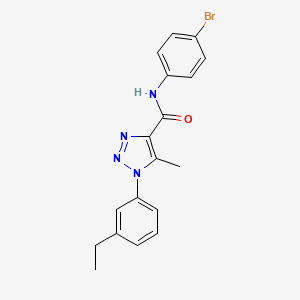

![molecular formula C17H15N3O2S B6518013 N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide CAS No. 912621-05-7](/img/structure/B6518013.png)

N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazolo[5,4-b]pyridine is a core structural motif present in a wide range of natural products . Thiazolo[5,4-b]pyridine derivatives have a wide range of medicinal and biological properties .

Synthesis Analysis

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazolopyridine derivatives, which include the compound , have shown promising results in the field of cancer research . They have been found to exhibit antiproliferative activities against various human cancer cell lines . For instance, some compounds have shown efficacy against MCF-7, a breast cancer cell line .

Antimicrobial Properties

Thiazole derivatives, including thiazolopyridines, have demonstrated a wide range of antimicrobial properties . They have been found to be effective against various types of bacteria and fungi .

Anti-Inflammatory and Analgesic Effects

Thiazolopyridine derivatives have been reported to possess anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new drugs for the treatment of conditions associated with inflammation and pain .

Antioxidant Activity

These compounds have also shown antioxidant activity . Antioxidants are crucial for protecting the body’s cells from damage caused by free radicals, which can lead to various diseases .

Antiviral Properties

Thiazole derivatives have demonstrated antiviral properties . This suggests potential applications in the development of new antiviral drugs .

Enzyme Inhibition

Thiazolopyridine derivatives have been found to inhibit various enzymes . For instance, they can serve as inhibitors for carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This enzyme inhibition capability broadens their potential applications in drug development .

Mecanismo De Acción

Target of Action

The primary target of N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The structure−activity relationships (SAR) study showed that certain functionalities were important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo [5,4- b ]pyridine was a key structural unit for PI3Kα inhibitory potency .

Biochemical Pathways

The inhibition of PI3K by the compound affects the PI3K signaling pathway . This pathway plays a significant role in various cellular processes, including cell growth and survival. By inhibiting PI3K, the compound can potentially disrupt these processes, leading to various downstream effects.

Result of Action

The result of the compound’s action is the potent inhibition of PI3K. For instance, a representative compound showed potent PI3K inhibitory activity, and the IC50 could reach 3.6 nm . This inhibition can lead to various molecular and cellular effects, depending on the specific role of PI3K in the cells being targeted.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-15(14-7-3-9-22-14)19-12-5-1-4-11(10-12)16-20-13-6-2-8-18-17(13)23-16/h1-2,4-6,8,10,14H,3,7,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRWGLKIBQCEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517936.png)

![7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517939.png)

![7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517947.png)

![4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6517998.png)

![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)

![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)

![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)

![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)

![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)